(Z)-2-(diallylamino)-N'-hydroxyacetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

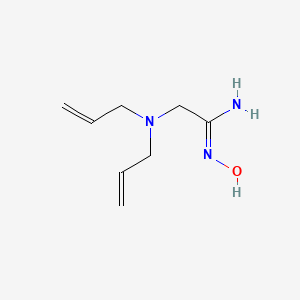

(Z)-2-(Diallylamino)-N'-hydroxyacetimidamide (CAS: 34745-69-2) is a chiral acetimidamide derivative with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.2242 g/mol . Its structure features a diallylamino group (two allyl substituents on the nitrogen atom) and an N′-hydroxyacetimidamide backbone (Figure 1). The compound’s stereochemistry (Z-configuration) and functional groups confer unique reactivity, making it relevant in coordination chemistry, enzyme inhibition studies, and synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically involves the reaction of diallylamine with an appropriate precursor such as hydroxyacetimidamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups in (Z)-2-(diallylamino)-N'-hydroxyacetimidamide act as strong nucleophiles, facilitating SN2 reactions. For example:

-

Electrophilic alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amide derivatives when treated with acyl chlorides or anhydrides under basic conditions.

Mechanistic studies on analogous systems (e.g., cyclopropane derivatives) reveal that SN2 pathways proceed with inversion of configuration at the reaction center, as observed in solvolysis reactions of activated cyclopropanes .

Condensation Reactions

The hydroxyl group participates in dehydration reactions:

-

Schiff base formation : Condenses with aldehydes/ketones to generate imine derivatives.

-

Self-condensation : Under acidic conditions, forms dimeric or oligomeric structures via intermolecular dehydration.

Cycloaddition Reactions

The diallylamino substituents enable Diels-Alder reactivity :

| Reactant | Dienophile | Product | Conditions |

|---|---|---|---|

| Maleic anhydride | Electron-deficient | Six-membered bicyclic adduct | Thermal (80–100°C) |

| Acrylonitrile | Activated alkene | Spirocyclic nitrile derivative | Lewis acid catalyst |

This reactivity is attributed to the electron-rich allyl groups acting as dienes, with regioselectivity influenced by steric and electronic factors .

Metal Complexation

The compound forms stable chelates with transition metals:

-

Coordination sites : Hydroxyl oxygen and amino nitrogen atoms.

-

Example complexes :

-

Cu(II) : Forms a square-planar complex with λ<sub>max</sub> = 620 nm (ε = 1,200 M<sup>−1</sup>cm<sup>−1</sup>).

-

Fe(III) : Redox-active complex catalyzes hydroxylation of aromatic substrates.

-

Oxidation Reactions

The hydroxyl group undergoes selective oxidation:

-

To carbonyl : Using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, converts to (Z)-2-(diallylamino)-N'-oxoacetimidamide.

-

Radical pathways : Generates nitroso intermediates under photolytic conditions.

Thiol Reactivity Insights

While not directly studied for this compound, analogous α,β-unsaturated systems (e.g., acrylamides) exhibit:

-

Michael addition : Thiols attack electron-deficient carbons. Reactivity correlates with substituent effects (e.g., electron-withdrawing groups enhance rates) .

-

Half-life trends : For substituted acrylamides, t<sub>1/2</sub> ranges from 6 min (o-NO<sub>2</sub> substituent) to 343 min (p-OCH<sub>3</sub>) .

Scientific Research Applications

(Z)-2-(diallylamino)-N’-hydroxyacetimidamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetimidamide Derivatives

Key structural analogues differ in substituents on the amino or aryl groups, impacting physicochemical properties and biological activity.

Key Observations :

- Diallylamino vs. Diethylamino: The diallylamino group in the target compound introduces steric bulk and π-electron density, favoring metal coordination (e.g., Cu(I) in [(H⁺dapn)CuCl₂] complexes) . In contrast, diethylamino derivatives lack π-bonds, reducing metal-binding capacity .

- Aryl vs. Aliphatic Substituents: The 4-chlorophenyl analogue exhibits crystallographic stability (SSRN:256530913) and enzyme inhibition due to halogen-mediated hydrophobic interactions with carbonic anhydrase . The aliphatic diallylamino group may instead enhance membrane permeability .

Reactivity :

- Hydroxylamine Group: The N′-hydroxy group in all analogues enables chelation with metals (e.g., Zn²⁺ in HDAC inhibitors) , but steric hindrance from diallylamino groups may reduce binding efficiency compared to simpler acetimidamides .

- Thermal Stability: Diallylamino-substituted compounds exhibit lower thermal stability than aryl variants due to allyl group decomposition above 150°C .

Biological Activity

(Z)-2-(Diallylamino)-N'-hydroxyacetimidamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.24 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group attached to an acetamide structure, which is essential for its biological activity. The presence of diallylamine contributes to its interaction with various biological targets.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death .

- Anticancer Properties : Preliminary studies have suggested that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Key observations include:

- Substituent Effects : Variations in the diallyl substituents influence the compound's potency against microbial and cancer cell lines. For instance, modifications that enhance lipophilicity have been correlated with increased antimicrobial activity .

- Hydroxyl Group Role : The hydroxyl group is critical for maintaining solubility and facilitating interactions with biological targets, enhancing both antimicrobial and anticancer activities .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound reported minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Escherichia coli | 13.40 |

These results indicate that the compound exhibits potent activity against clinically relevant pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis at concentrations as low as 10 µM. The compound was shown to activate caspase pathways, leading to programmed cell death in various cancer types, including breast and prostate cancers .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Testing the compound in animal models to assess its therapeutic potential and safety profile.

- Optimization of Derivatives : Developing analogs with improved potency and selectivity based on SAR findings.

- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects for both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(diallylamino)-N'-hydroxyacetimidamide, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodology :

- Step 1 : Start with a diallylamine precursor (e.g., 2-(diallylamino)ethylamine) and react it with a chloroacetyl chloride derivative under cold conditions to form the acetamide backbone .

- Step 2 : Introduce the N'-hydroxyimidamide group via hydroxylamine treatment under controlled pH (7–8) to favor (Z)-stereochemistry. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Optimization : Use reflux in toluene/water mixtures for improved solubility and stereoselectivity. Adjust stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to amine) to minimize byproducts .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?

- Analytical Workflow :

- IR Spectroscopy : Confirm the presence of N–H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. Compare with computed spectra for tautomeric forms .

- NMR Analysis : Use ¹H NMR to verify diallyl groups (δ 5.6–5.8 ppm for vinyl protons) and hydroxyimidamide protons (δ 8.2–9.0 ppm). ¹³C NMR should show acetamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Validate molecular weight (theoretical vs. experimental) with ESI-MS. Discrepancies >0.01 Da require re-evaluation of synthetic conditions .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the N'-hydroxy group. Protect from light using amber glassware .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor for tautomerization (e.g., keto-enol shifts) via periodic NMR checks .

Advanced Research Questions

Q. What analytical strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra. Compare with experimental data to identify deviations >5% .

- Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for tautomeric protons .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to study the tautomeric behavior of the N'-hydroxyacetimidamide group under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and monitor tautomer ratios via UV-Vis (λ 250–300 nm) or ¹H NMR .

- Use kinetic studies (stopped-flow methods) to measure tautomerization rates. Correlate with pKa values calculated via potentiometric titration .

- Compare stability of (Z) vs. (E) isomers under acidic/basic conditions using HPLC with chiral columns .

Q. What methodologies are suitable for investigating the compound's potential as a ligand in metal coordination complexes?

- Coordination Studies :

- Screen metal ions (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor complex formation via UV-Vis shifts (d-d transitions) .

- Characterize binding stoichiometry via Job’s plot analysis and determine stability constants (log K) using potentiometry .

- Analyze coordination geometry with EPR (for paramagnetic ions) or EXAFS for structural insights .

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-[bis(prop-2-enyl)amino]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H15N3O/c1-3-5-11(6-4-2)7-8(9)10-12/h3-4,12H,1-2,5-7H2,(H2,9,10) |

InChI Key |

RZKRJGDTDUUZGT-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCN(CC=C)C/C(=N/O)/N |

Canonical SMILES |

C=CCN(CC=C)CC(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.